(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene: is an organic compound that belongs to the class of triazene derivatives. Triazene compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene typically involves the reaction of 4-(Methanesulfonyl)aniline with 3,3-dimethyl-1-triazene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1E)-
Properties
CAS No. |
59708-17-7 |
---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
N-methyl-N-[(4-methylsulfonylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H13N3O2S/c1-12(2)11-10-8-4-6-9(7-5-8)15(3,13)14/h4-7H,1-3H3 |
InChI Key |
OUSHTDCSYXBBBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.